![molecular formula C21H21ClN4O3 B2813447 N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea CAS No. 1251606-65-1](/img/structure/B2813447.png)

N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

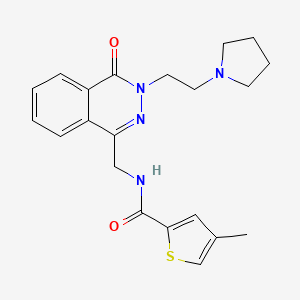

Descripción

“N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea” is a complex organic compound. It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This type of compound is a part of many important biomolecules, including histidine and nucleic acids .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a two-step process was used to prepare 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)-hydrazine-1-carbothioamide . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . These techniques allow for the identification of the different functional groups present in the molecule and the determination of the molecular structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution and condensation reactions . The benzimidazole moiety can participate in various chemical reactions due to its aromatic nature and the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment.Aplicaciones Científicas De Investigación

Heparanase Inhibition and Anticancer Activity

A novel class of derivatives, including 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea, has been identified as potent inhibitors of heparanase. These compounds have shown significant inhibitory activity and efficacy in a B16 metastasis model, highlighting their potential in cancer research (Pan et al., 2006).

Tyrosine Kinase Receptor Inhibition

Another study discloses a series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, which play crucial roles in angiogenesis. The research emphasizes the critical role of the N1 nitrogen in the benzimidazole and urea moieties for their activity, supported by X-ray crystallography (Hasegawa et al., 2007).

Novel Heterocyclic Systems

Research into the synthesis of derivatives leading to new heterocyclic systems, such as pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole, offers insights into the structural diversity and potential of benzimidazole compounds. These systems have been studied for their molecular and crystal structures, contributing to the development of new materials and therapeutic agents (Dorokhov et al., 1991).

Antioxidant Activity

A study on the synthesis and evaluation of antioxidant activity of certain derivatives demonstrates the utility of benzimidazole compounds in developing agents with potential health benefits. The research illustrates how these compounds are synthesized and their efficacy in antioxidant assays, indicating their value in medicinal chemistry and pharmacology (George et al., 2010).

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas, including benzimidazole derivatives, have been synthesized and investigated for their enzyme inhibition and anticancer properties. This study highlights the versatility of benzimidazole compounds in targeting various biological processes and their potential in designing new anticancer therapies (Mustafa et al., 2014).

Mecanismo De Acción

While the specific mechanism of action for “N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea” is not mentioned in the retrieved papers, benzimidazole derivatives have been found to display a wide range of biological activities, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Direcciones Futuras

Benzimidazole derivatives have shown promising biological activities, making them interesting targets for drug discovery . Future research could focus on exploring the biological activities of “N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea” and its derivatives, as well as optimizing their synthesis for potential industrial applications.

Propiedades

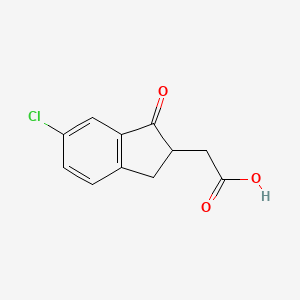

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-14-6-7-15(12-18(14)22)23-19(27)13-26-21(28)17-5-3-2-4-16(17)20(24-26)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXLGPIEPRUWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)

![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)